Array ( [bid] => 11211724 ) Buy N-(2-iodophenyl)pyridine-2-carboxamide

N-(2-iodophenyl)pyridine-2-carboxamide

Catalog No.
S11625503
CAS No.
M.F
C12H9IN2O
M. Wt
324.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-iodophenyl)pyridine-2-carboxamide

Product Name

N-(2-iodophenyl)pyridine-2-carboxamide

IUPAC Name

N-(2-iodophenyl)pyridine-2-carboxamide

Molecular Formula

C12H9IN2O

Molecular Weight

324.12 g/mol

InChI

InChI=1S/C12H9IN2O/c13-9-5-1-2-6-10(9)15-12(16)11-7-3-4-8-14-11/h1-8H,(H,15,16)

InChI Key

XEQQIWIXIHWXLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)I

N-(2-iodophenyl)pyridine-2-carboxamide is an organic compound characterized by its unique structure, featuring a pyridine ring substituted with an iodine atom and a carboxamide functional group. The molecular formula for this compound is C11H8IN3O, and it is known for its potential applications in medicinal chemistry and material science. The presence of the iodine atom enhances its reactivity, making it a valuable intermediate in various chemical syntheses.

  • Oxidation: The compound can be oxidized to form various products, including furanones, especially from the furan moieties if present in derivatives.
  • Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as hydrogen gas in the presence of palladium catalysts.
  • Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents for these reactions include potassium permanganate for oxidation and hydrogen gas with palladium on carbon for reduction.

Research indicates that compounds related to N-(2-iodophenyl)pyridine-2-carboxamide exhibit various biological activities. For instance, derivatives of carboxamides have been shown to possess inhibitory effects against certain pathogens, including Trypanosoma brucei, which causes sleeping sickness . The structure-activity relationship suggests that modifications in the amine and aromatic substituents can significantly impact potency and selectivity against biological targets.

The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide typically involves several steps:

  • Formation of Iodinated Intermediate: This is achieved through the iodination of an appropriate phenyl precursor.
  • Coupling Reaction: The iodinated intermediate is coupled with pyridine derivatives using palladium-catalyzed cross-coupling reactions.
  • Amidation: The final step involves forming the amide bond by reacting the coupled product with an appropriate amine source under dehydrating conditions .

Industrial production methods may optimize these synthetic routes for higher yields and purity.

N-(2-iodophenyl)pyridine-2-carboxamide has potential applications in:

  • Medicinal Chemistry: It serves as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Its unique structural properties make it suitable for applications in organic electronics and photonic devices.

Several compounds share structural similarities with N-(2-iodophenyl)pyridine-2-carboxamide. These include:

Compound NameStructural FeaturesUnique Aspects
N-(4-bromophenyl)pyridine-2-carboxamideBromine substitution instead of iodinePotentially different biological activity profiles
N-(2-chlorophenyl)pyridine-2-carboxamideChlorine substitutionMay exhibit different reactivity due to chlorine's properties
N-(3-nitrophenyl)pyridine-2-carboxamideNitro group substitutionIncreased polarity may affect solubility and bioavailability
N-(4-methylphenyl)pyridine-2-carboxamideMethyl group substitutionAlters steric hindrance and electronic properties

The uniqueness of N-(2-iodophenyl)pyridine-2-carboxamide lies in the presence of the iodine atom, which enhances its reactivity compared to similar compounds. This characteristic makes it particularly interesting for further research in medicinal chemistry and synthetic applications.

The chemical identity of N-(2-iodophenyl)pyridine-2-carboxamide is defined by its systematic IUPAC name, N-(2-iodophenyl)pyridine-2-carboxamide, which precisely describes its molecular structure. The compound’s backbone consists of a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) linked via a carboxamide group to a 2-iodophenyl substituent.

Molecular Formula and Structural Features

The molecular formula, C₁₂H₉IN₂O, reflects its composition:

  • Pyridine ring: Provides aromaticity and basicity due to the nitrogen atom.
  • Carboxamide group (-CONH-): Introduces hydrogen-bonding capabilities and polarity.
  • 2-Iodophenyl group: The iodine atom at the ortho position contributes significant steric bulk and polarizability, influencing reactivity and intermolecular interactions.
PropertyValueSource
Molecular FormulaC₁₂H₉IN₂O
Molecular Weight324.12 g/mol
IUPAC NameN-(2-iodophenyl)pyridine-2-carboxamide
SMILESC1=CC=C(C(=C1)NC(=O)C2=CC=CC=N2)I
InChI KeyXEQQIWIXIHWXLH-UHFFFAOYSA-N

The carboxamide group bridges the pyridine and iodophenyl rings, creating a planar conformation that facilitates π-π stacking interactions. The iodine atom’s electronegativity and large atomic radius introduce dipole moments and steric effects, which can modulate solubility and crystallinity.

Synonymous Designations

This compound is recognized by several synonyms, including:

  • N-(2-Iodophenyl)picolinamide
  • 794574-51-9 (CAS Registry Number)
  • AKOS002126101 (commercial catalog identifier).

These alternate names reflect its utility in diverse chemical databases and commercial inventories, underscoring its role as a building block in organic synthesis.

Historical Development in Heterocyclic Chemistry

The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide is rooted in advancements in pyridine chemistry, which evolved significantly during the 20th century. Early methods for pyridine synthesis relied on coal tar extraction, but modern approaches emphasize catalytic and multicomponent reactions.

Key Synthetic Milestones

  • Hantzsch Dihydropyridine Synthesis: While not directly used for this compound, the Hantzsch reaction (1882) established foundational strategies for constructing pyridine derivatives via condensation of aldehydes, β-keto esters, and ammonia. This method highlighted the utility of 1,3-dicarbonyl precursors in heterocycle formation.
  • Ammoxidation of Picolines: The commercial production of picolinic acid (a related pyridine-2-carboxylic acid derivative) via ammoxidation of 2-picoline provided insights into functionalizing pyridine rings at specific positions. Similar strategies may apply to introducing carboxamide groups.
  • Transition Metal-Catalyzed Coupling: Modern syntheses of iodinated aromatics often employ palladium or nickel catalysts to introduce iodine substituents selectively. For example, Ullmann-type couplings could facilitate the attachment of iodophenyl groups to pyridine carboxamides.

Modern Synthesis Strategies

A plausible route to N-(2-iodophenyl)pyridine-2-carboxamide involves:

  • Formation of Pyridine-2-Carboxylic Acid: Oxidation of 2-picoline (methylpyridine) with potassium permanganate yields pyridine-2-carboxylic acid.
  • Activation as an Acid Chloride: Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to pyridine-2-carbonyl chloride.
  • Amidation with 2-Iodoaniline: Reacting the acid chloride with 2-iodoaniline in the presence of a base (e.g., triethylamine) forms the target carboxamide.

This sequence exemplifies the convergence of classical functional group transformations and modern catalytic methods in heterocyclic chemistry.

Position Within Pyridine Carboxamide Derivatives

N-(2-Iodophenyl)pyridine-2-carboxamide belongs to a broader class of pyridine carboxamides, which are characterized by a pyridine ring substituted with a carboxamide group. Structural variations within this class arise from differences in:

  • Pyridine ring substitution patterns (e.g., 2-, 3-, or 4-carboxamide positions).
  • Aromatic substituents on the amide nitrogen (e.g., halogens, alkyl groups, or electron-donating/withdrawing groups).

Comparative Analysis of Pyridine Carboxamides

CompoundSubstituent PositionKey Structural FeaturesBiological/Chemical Relevance
Nicotinic AcidPyridine-3-carboxylic acidCarboxyl group at position 3Precursor to NAD/NADP coenzymes
Isonicotinic AcidPyridine-4-carboxylic acidCarboxyl group at position 4Antitubercular agent (isoniazid)
N-(2-Chlorophenyl)pyridine-2-carboxamideChlorine at ortho positionSmaller halogen, lower steric hindranceModel for structure-activity studies
N-(4-Bromophenyl)pyridine-2-carboxamideBromine at para positionLarger halogen, altered electronic effectsPotential catalyst in cross-coupling

The iodine atom in N-(2-iodophenyl)pyridine-2-carboxamide distinguishes it from these analogues by:

  • Enhanced Polarizability: Iodine’s large electron cloud facilitates halogen bonding, which can stabilize molecular complexes or crystal lattices.
  • Steric Effects: The ortho-substituted iodine creates torsional strain between the phenyl and pyridine rings, potentially reducing rotational freedom and favoring planar conformations.
  • Synthetic Versatility: The iodine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings).

Electronic and Steric Considerations

The electron-withdrawing nature of the carboxamide group (-CONH-) deactivates the pyridine ring toward electrophilic substitution, directing reactions to the iodophenyl moiety. Conversely, the iodine atom’s inductive (-I) effect slightly withdraws electron density from the phenyl ring, moderating its reactivity in nucleophilic environments.

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous compounds, such as N-(4-iodophenyl)quinoline-2-carboxamide, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 15.1 Å, and β = 112.5° [2]. For N-(2-iodophenyl)pyridine-2-carboxamide, preliminary crystallographic data suggest a similar monoclinic arrangement, with the pyridine and phenyl rings forming a dihedral angle of approximately 84.5° [4]. The carboxamide group adopts a planar configuration, facilitating intermolecular N–H···O hydrogen bonds (2.85–2.92 Å) that stabilize the crystal lattice [3].

Table 1: Crystallographic parameters for N-(2-iodophenyl)pyridine-2-carboxamide analogs

ParameterValueSource
Crystal systemMonoclinic [2]
Space groupP2₁/c [2]
Unit cell volume1,650 ų [2]
Dihedral angle (pyridine-phenyl)84.5° [4]

Molecular Geometry

The molecular structure comprises a pyridine ring (C₅H₄N) connected to a 2-iodophenyl group via a carboxamide (–CONH–) linker. Key bond lengths include:

  • C=O bond: 1.23 Å [2]
  • C–N (amide): 1.35 Å [2]
  • C–I bond: 2.10 Å [1]

The iodine atom induces steric and electronic effects, distorting the phenyl ring and influencing packing motifs. Non-covalent interactions, such as C–H···π (3.42 Å) and π–π stacking (3.65 Å), further stabilize the supramolecular architecture [3].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR Analysis

¹H NMR spectra (400 MHz, CDCl₃) of N-(2-iodophenyl)pyridine-2-carboxamide show the following key resonances:

  • Amide proton (NH): δ 10.58 ppm (singlet, 1H) [2]
  • Pyridine ring protons:
    • H3: δ 8.60 ppm (doublet, J = 4.8 Hz, 1H)
    • H4: δ 8.33 ppm (doublet of doublets, J = 8.0 Hz, 1H)
    • H5: δ 7.70 ppm (triplet, J = 7.6 Hz, 1H) [2]
  • 2-Iodophenyl protons:
    • H3: δ 7.93 ppm (doublet, J = 8.4 Hz, 1H)
    • H4: δ 7.62 ppm (doublet of doublets, J = 8.4 Hz, 1H)
    • H5: δ 7.43 ppm (triplet, J = 7.6 Hz, 1H) [1]

The deshielding effect of the iodine atom shifts ortho and meta protons downfield by 0.3–0.5 ppm compared to non-iodinated analogs [5].

¹³C NMR Analysis

¹³C NMR (100 MHz, CDCl₃) data include:

  • Carbonyl carbon (C=O): δ 165.9 ppm [2]
  • Pyridine carbons:
    • C2: δ 152.4 ppm
    • C3: δ 148.1 ppm
    • C4: δ 136.2 ppm [5]
  • 2-Iodophenyl carbons:
    • C1 (ipso): δ 138.5 ppm
    • C2: δ 129.8 ppm
    • C3: δ 131.2 ppm [1]

Infrared (IR) and Mass Spectrometric (MS) Profiling

Infrared Spectroscopy

IR spectra (KBr pellet, cm⁻¹) exhibit characteristic peaks:

  • N–H stretch: 3,377 (broad) [2]
  • C=O stretch: 1,653 (strong) [2]
  • C–I stretch: 560 (medium) [1]
  • Aromatic C=C bends: 1,520, 1,410 [2]

Mass Spectrometry

Electron ionization (EI-MS) reveals:

  • Molecular ion peak: m/z 353.07 [M+H]⁺ (calculated for C₁₂H₁₀IN₂O⁺: 353.00) [1]
  • Key fragments:
    • m/z 226.02 [M−I]⁺
    • m/z 105.04 [pyridine-CO]⁺ [5]

The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide represents a significant challenge in modern organic chemistry, requiring careful consideration of both the amide bond formation and the strategic introduction of the iodo substituent. This comprehensive analysis examines three distinct synthetic approaches: conventional amidation routes, catalytic coupling methods for iodine incorporation, and environmentally sustainable green chemistry alternatives.

Conventional Amidation Routes

Traditional amidation methodologies remain the cornerstone for carboxamide synthesis, offering proven reliability and broad substrate scope. The formation of N-(2-iodophenyl)pyridine-2-carboxamide through conventional routes typically involves the activation of pyridine-2-carboxylic acid followed by coupling with 2-iodoaniline [1] [2] [3].

Thionyl Chloride Methodology

The most established approach utilizes thionyl chloride for acid chloride formation, followed by aminolysis. Pyridine-2-carboxylic acid reacts with thionyl chloride under reflux conditions to generate the corresponding acid chloride, which subsequently undergoes nucleophilic attack by 2-iodoaniline [4] [5]. This method typically achieves yields of 75-95% but requires careful handling due to the evolution of toxic sulfur dioxide and hydrogen chloride gases [6].

The reaction proceeds through a chlorosulfite intermediate, making the hydroxyl group a superior leaving group [4]. The mechanism involves initial nucleophilic attack on the electrophilic sulfur center, followed by elimination and subsequent aminolysis. Temperature control is critical, with reflux conditions (80-120°C) maintained for 2-6 hours to ensure complete conversion [5].

Carbodiimide-Based Coupling Systems

Modern amidation protocols predominantly employ carbodiimide coupling reagents, which offer milder conditions and superior functional group tolerance. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride with 1-hydroxybenzotriazole has emerged as a particularly effective system for pyridine carboxamide synthesis [7] [8].

Research demonstrates that EDC·HCl in combination with HOBt and diisopropylethylamine provides optimal results for electron-deficient anilines, achieving conversions of 80-98% within 15-45 minutes at 60°C [7] [9]. The water-soluble urea byproduct facilitates purification through simple aqueous workup, making this approach particularly attractive for pharmaceutical applications [8].

Advanced Coupling Reagents

For challenging substrates or when minimal epimerization is required, benzotriazole-based reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) demonstrate superior performance [10] [11]. HATU activation of pyridine-2-carboxylic acid proceeds rapidly at room temperature, generating highly reactive intermediates that couple efficiently with hindered or electron-deficient anilines [11].

The mechanism involves formation of an active ester intermediate through nucleophilic attack of the carboxylate on the activated triazole system, followed by aminolysis to yield the desired carboxamide [10]. Yields typically range from 85-99% with reaction times of 30 minutes to 2 hours [11].

MethodReagentsTypical ConditionsYield Range (%)AdvantagesLimitations
Thionyl Chloride (SOCl₂)SOCl₂, pyridine or TEAReflux, 2-6 hours75-95High yields, proven methodToxic gases evolved
EDC/HOBt CouplingEDC·HCl, HOBt, DIPEART to 60°C, 15-45 min80-98Water-soluble urea byproductLimited to certain substrates
HATU/DIPEA CouplingHATU, DIPEA, DMFRT, 30 min to 2 hours85-99Minimal epimerizationExpensive reagent
DCC/DMAP CouplingDCC, DMAP, DCMRT, 1-4 hours70-90Good for hindered substratesSide reactions possible
CDI/Et₃N CouplingCDI, Et₃N, THFRT, 2-8 hours75-92Mild conditionsLonger reaction times

Green Chemistry Alternatives in Carboxamide Synthesis

The development of environmentally sustainable synthetic methodologies represents a critical priority in modern pharmaceutical and fine chemical manufacturing. Green chemistry approaches to carboxamide synthesis focus on reducing waste generation, minimizing energy consumption, and eliminating hazardous reagents while maintaining synthetic efficiency [18] [19] [20].

Biocatalytic Amidation Systems

Enzymatic approaches to amide bond formation offer exceptional selectivity and operate under mild, environmentally benign conditions [21] [22] [23]. Candida antarctica lipase B has emerged as a particularly versatile biocatalyst for direct amidation reactions, operating efficiently in green solvents such as cyclopentyl methyl ether [21].

The enzymatic methodology employs carboxylic acids and amines in stoichiometric ratios, achieving excellent conversions (85-98%) without requiring activating reagents or generating toxic byproducts [21]. Reaction conditions are remarkably mild (40-60°C, atmospheric pressure), and the enzyme can be recycled multiple times without significant activity loss [21].

Recent advances in protein engineering have expanded the substrate scope of amide bond synthetases, with ancestral enzyme reconstruction providing catalysts with enhanced thermostability and altered specificity profiles [19] [22]. These developments enable the coupling of previously challenging substrate combinations while maintaining the environmental advantages of biocatalysis.

Microwave-Assisted Synthetic Approaches

Microwave irradiation provides a powerful tool for accelerating organic transformations while reducing energy consumption and reaction times [24] [25] [26]. The selective heating of polar molecules through dielectric coupling enables rapid temperature elevation and enhanced reaction rates [27].

For carboxamide synthesis, microwave assistance reduces reaction times from hours to minutes while often improving yields and selectivity [24]. The synthesis of fluorescein, typically requiring 10 hours under conventional heating, proceeds in 35 minutes under microwave conditions [24]. Similarly, aspirin synthesis yields increase from 85% to 97% using microwave acceleration [24].

The technology is particularly effective for heterocyclic synthesis, with oxide catalysts such as modified alumina enabling gas-phase reactions at 350-500°C with yields approaching 98.9% [25] [27]. However, scale-up remains challenging due to limited microwave penetration depth, though flow chemistry integration offers potential solutions [26].

Solvent-Free Reaction Conditions

Elimination of organic solvents represents a fundamental green chemistry principle, offering enhanced selectivity, simplified purification, and reduced environmental impact [28] [27] [29]. Solvent-free amidation proceeds through direct reaction of neat reagents, often facilitated by grinding, thermal activation, or solid-phase catalysis [27].

Common approaches include reaction on mineral supports such as alumina, silica, or clay surfaces, which provide both catalytic activation and heat distribution [27]. These methodologies are applicable to various reaction types including condensations, cyclizations, and oxidation-reduction processes [28].

Recent developments demonstrate that solvent-free conditions can achieve comparable conversion rates with reduced catalyst loading, particularly when enantioselectivity is not required [29]. The approach is readily scalable and eliminates solvent recovery and waste treatment requirements [28].

Electrochemical Synthetic Methods

Electrochemical activation provides an oxidant-free approach to carboxamide synthesis, utilizing electrical energy to drive chemical transformations [30] [31]. The methodology employs potassium iodide as a mediator, generating pyridine acyl radicals that react with amines to furnish diverse carboxamide products [30].

Operating conditions are remarkably mild (aqueous medium, moderate pressure), with reaction times of 20 minutes achieving yields up to 96% [30]. The approach avoids stoichiometric oxidizing reagents and operates in green solvents, making it particularly attractive for continuous flow applications [31].

The electrochemical method tolerates primary amines, secondary amines, and ammonia as coupling partners, providing broad synthetic scope [30]. Integration with flow chemistry enables safe handling of carbon monoxide and scalable operation for industrial applications [31].

Aqueous Medium Reactions

Water as a reaction medium represents the ultimate green solvent, offering safety, availability, and benign waste streams [32] [20] [7]. Recent developments in surfactant-mediated chemistry enable organic transformations in aqueous environments through micellar catalysis [32] [7].

The use of aqueous micelles of PS-750-M dramatically enhances reaction rates while maintaining high yields (75-92%) [7]. Reactions proceed at moderate temperatures (60°C) with completion in 15-45 minutes, and product precipitation facilitates simple isolation through filtration [7].

This methodology is particularly valuable for pharmaceutical applications, where aqueous waste streams are preferred and product purity requirements are stringent [32]. The approach has been successfully scaled to gram quantities while maintaining consistent performance [7].

Green ApproachKey FeaturesConditionsYield Range (%)Environmental BenefitsScale PotentialLimitations
Biocatalytic AmidationCandida antarctica lipase BCPME solvent, 40-60°C85-98Biodegradable catalystIndustrial viableSubstrate specificity
Microwave-Assisted SynthesisMW irradiation, reduced time350-500°C, 5-35 min80-97Energy efficient heatingLimited by penetrationScale-up challenges
Solvent-Free ConditionsNeat reactants, no solventGrinding/heating, RT-150°C70-95No solvent wasteEasily scalableHeat distribution issues
Electrochemical SynthesisKI mediator, no oxidants15 bar CO, 20 min60-96No chemical oxidantsFlow chemistry compatibleEquipment requirements
Aqueous Medium ReactionsWater as solvent mediumPS-750-M micelles, 60°C75-92Aqueous waste streamsPharmaceutical relevantProduct precipitation needed

The synthesis of N-(2-iodophenyl)pyridine-2-carboxamide exemplifies the complexity of modern pharmaceutical intermediate synthesis, requiring integration of multiple synthetic transformations while balancing efficiency, selectivity, and environmental sustainability. The methodologies discussed provide a comprehensive framework for approaching this synthetic challenge, with each approach offering distinct advantages depending on specific requirements for scale, purity, and environmental impact.

Methodology CategoryTypical Yield (%)Reaction TimeEnvironmental ImpactCost EfficiencyScalabilitySubstrate Tolerance
Conventional Amidation75-9915 min - 6 hModerate to HighModerateHighBroad
Catalytic Iodination45-9930 min - 6 hModerateVariableModerate to HighBroad
Green Alternatives60-985 min - 4 hLowHighVariableLimited to Moderate

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

323.97596 g/mol

Monoisotopic Mass

323.97596 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

Explore Compound Types